molecular formula C10H20N2O3S2 B1604763 Methionylmethionine CAS No. 52715-93-2

Methionylmethionine

Cat. No.: B1604763
CAS No.: 52715-93-2
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-UHFFFAOYSA-N
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Description

Methionylmethionine is a dipeptide composed of two methionine molecules. Methionine is an essential amino acid for humans and other animals, playing a crucial role in various metabolic processes. This compound is particularly significant in aquaculture, where it is used as a feed supplement to enhance the nutritional value of diets for marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionylmethionine can be synthesized through the condensation of two methionine molecules. One common method involves the reaction of methionine hydantoin with an alkaline base to form a mixture of diastereomers of methionine diketopiperazine. This mixture is then subjected to cyclization and epimerization to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of hydrogen cyanide, methanethiol, and acrolein. These reactants undergo a series of chemical reactions to form methionine, which is then dimerized to produce this compound. The process typically includes steps such as hydrolysis and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methionylmethionine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its constituent methionine molecules.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methionine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Methionylmethionine has a wide range of applications in scientific research:

Mechanism of Action

Methionylmethionine exerts its effects primarily through its role in protein synthesis and amino acid metabolism. It serves as a source of methionine, which is essential for the synthesis of proteins and other important biomolecules. Methionine is also involved in transmethylation reactions, where it donates methyl groups to various substrates, and in the synthesis of polyamines, which are crucial for cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Methionine: The parent amino acid of methionylmethionine.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions.

    Methionine sulfoxide: An oxidized form of methionine.

Uniqueness

This compound is unique due to its dipeptide structure, which allows for slower absorption and more sustained release of methionine compared to free methionine. This property makes it particularly valuable in aquaculture, where it helps to optimize the nutritional intake of marine organisms and reduce the environmental impact of feed .

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPOUNUXRBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886013
Record name Methionine, methionyl-
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Methionine
Source Human Metabolome Database (HMDB)
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CAS No.

52715-93-2, 7349-78-2, 89680-20-6
Record name Methionylmethionine
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Record name Methionylmethionine
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Record name Methionylmethionine
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Record name Methionine, methionyl-
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Record name Methionine, methionyl-
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Record name N-DL-methionyl-DL-methionine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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